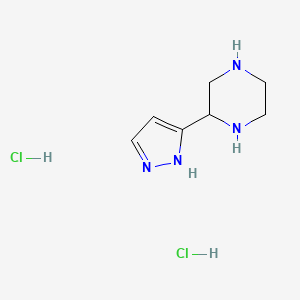
2-(1H-pyrazol-3-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-3-yl)piperazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused with a piperazine moiety, making it a versatile scaffold in medicinal chemistry. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . Another method includes the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like bromine to form pyrazole derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents such as Cp2Co or Fe powder.
Substitution: Substitution reactions often involve reagents like aryl halides and bases such as KOtBu.
Common Reagents and Conditions
Common reagents include bromine for oxidation, Cp2Co for reduction, and aryl halides for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like DMSO and THF .
Major Products
The major products formed from these reactions include various substituted pyrazoles and piperazine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-(1H-pyrazol-3-yl)piperazine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-3-yl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, influencing neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring and exhibit similar biological activities.
Quinolinyl-pyrazoles: Known for their pharmacological properties and used in similar research applications.
Imidazole-containing compounds: Share structural similarities and are used in medicinal chemistry.
Uniqueness
2-(1H-pyrazol-3-yl)piperazine dihydrochloride is unique due to its specific combination of a pyrazole ring and a piperazine moiety, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H14Cl2N4 |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-10-11-6(1)7-5-8-3-4-9-7;;/h1-2,7-9H,3-5H2,(H,10,11);2*1H |
InChI Key |
YNFJTPDGCKYFED-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC=NN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456476.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)

![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13456492.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
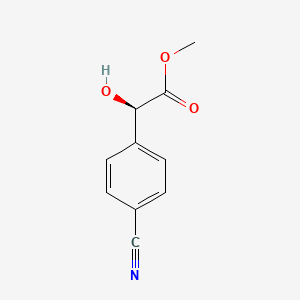
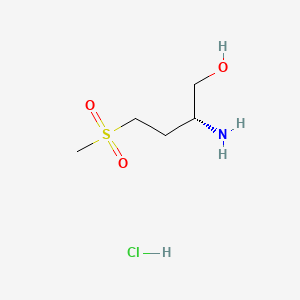

![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
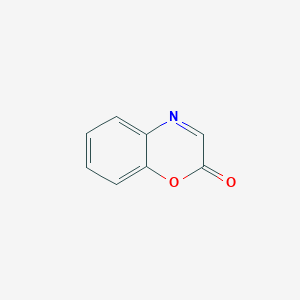
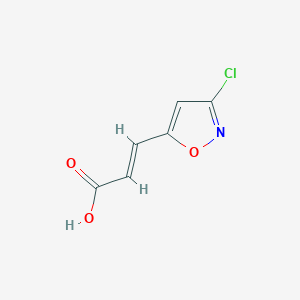
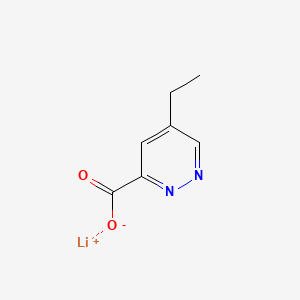
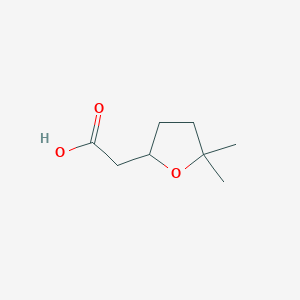
![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
